N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-27-20-8-2-15(3-9-20)12-21(25)23-19-7-6-16-10-11-24(14-18(16)13-19)22(26)17-4-5-17/h2-3,6-9,13,17H,4-5,10-12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZNFPQUPDEDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the tetrahydroisoquinoline core, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Final Acylation: The final step involves the acylation of the amine group with cyclopropanecarbonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.
Pharmacology: Researchers may study the compound’s interactions with various biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound can be used as a tool to probe biological pathways and investigate the role of specific molecular targets in disease processes.
Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and lead to various physiological effects. For example, the compound may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Structural Features and Functional Group Analysis
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- The target compound exhibits a bicyclic tetrahydroisoquinoline core, which enhances rigidity and may improve binding specificity compared to monocyclic analogs.
- The dichlorophenyl analog () incorporates electron-withdrawing chlorine atoms and a pyrazolyl ring, which could enhance lipophilicity and metal-coordination capabilities .
Crystallography :
Physicochemical and Toxicological Profiles
Physicochemical Properties :
- Target Compound: No experimental data on melting point, solubility, or density is available. Its 4-methoxyphenyl group may enhance metabolic stability compared to halogenated analogs .
- Dichlorophenyl Analog : Higher molecular weight (394.26 g/mol ) and chlorine substituents likely increase lipophilicity (logP) but reduce aqueous solubility .
- Cyano Analog: Low molecular weight (141.13 g/mol) suggests higher solubility, but the cyano group may confer instability under acidic conditions .
Toxicology :
- No toxicity data is available for the target compound or the dichlorophenyl analog, though the latter’s synthesis involves dichloromethane, a known hepatotoxin .
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, mechanisms of action, and therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H22N2O
- Molecular Weight : 358.44 g/mol
- IUPAC Name : this compound
Research indicates that this compound may act as a KEAP1 binder , influencing the Nrf2 signaling pathway which is crucial for cellular defense against oxidative stress. By binding to KEAP1, it potentially stabilizes Nrf2 and enhances the expression of antioxidant genes .
2. Anticancer Properties
In preclinical studies, compounds similar to this compound have shown promise in inhibiting tumor growth. They exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to induce apoptosis in malignant cells through modulation of various signaling pathways .
3. Neuroprotective Effects
Studies suggest potential neuroprotective effects of this compound. It may help in mitigating neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
1. In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines (e.g., breast and lung cancer). The IC50 values indicate effective concentrations at which cell viability is reduced by 50% .
2. In Vivo Studies
Animal models treated with this compound showed a marked decrease in tumor volume compared to controls. Additionally, behavioral assessments indicated improvements in cognitive function associated with neuroprotective effects .
Q & A
Q. Functional Assays :
- Calcium flux assays in HEK293 cells expressing OX1/OX2 receptors.
- Counter-screen against off-target GPCRs (e.g., serotonin 5-HT2A) to assess specificity .
In Silico Docking : Use AutoDock Vina to predict binding poses in OX1 vs. OX2 receptor homology models, focusing on residue differences (e.g., Tyr²³⁵ in OX1 vs. Phe³⁴⁸ in OX2) .
Basic: What are the critical stability parameters for storing this compound?
Methodological Answer:
- Storage Conditions : Lyophilized powder at -20°C under argon. Avoid repeated freeze-thaw cycles .
- Degradation Analysis :
Advanced: How to address discrepancies in biological activity data across different assay platforms?
Methodological Answer:
Q. Assay Validation :
- Use orthogonal methods (e.g., SPR vs. cell-based assays) to confirm target engagement .
- Standardize cell lines (e.g., CHO vs. HEK293) and passage numbers to minimize variability .
Meta-Analysis : Pool data from independent studies (e.g., IC50 values) and apply ANOVA to identify platform-specific biases .
Proteomic Profiling : Identify off-target interactions using affinity pulldown/MS to explain anomalous activity .
Basic: What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/ELSD : Detect impurities ≥0.1% using a gradient elution (5–95% acetonitrile in 30 min) .
- NMR Relaxation Editing : Suppress major compound signals to enhance impurity detection (e.g., T1ρ filtering) .
- LC-HRMS/MS : Identify unknown impurities via fragmentation patterns (e.g., m/z 435 → 317 for decyclopropanated byproduct) .
Advanced: How to optimize pharmacokinetic properties through structural modifications?
Methodological Answer:
LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from ~3.5 (parent) to ≤2.5, improving solubility. Monitor via shake-flask method .
Metabolic Stability : Replace the methoxy group with a trifluoromethoxy group to block CYP2D6-mediated demethylation (test in human liver microsomes) .
Prodrug Strategies : Mask the cyclopropanecarbonyl group as an ester for enhanced oral bioavailability .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
CRISPR Knockout Models : Generate OX1 receptor-KO cell lines to confirm target-specific effects .
In Vivo Pharmacodynamics : Measure orexin receptor occupancy in rodent brains using PET tracers (e.g., [11C]-BBAC) .
Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., ERK/MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
